molecular formula C20H21NO4S B15203148 (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanethioic S-acid

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanethioic S-acid

Cat. No.: B15203148
M. Wt: 371.5 g/mol
InChI Key: QTGSYFRJGJIKKH-XIKOKIGWSA-N
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Description

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanethioic S-acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanethioic S-acid typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the Fmoc protecting group and the formation of the thioic acid moiety. Common reagents used in these reactions include Fmoc-Cl (fluorenylmethoxycarbonyl chloride) and various thiolating agents. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification methods such as chromatography or crystallization would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanethioic S-acid can undergo various types of chemical reactions, including:

    Oxidation: The thioic acid moiety can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or thiols.

    Substitution: The Fmoc protecting group can be removed under basic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve the use of bases such as piperidine to remove the Fmoc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioic acid moiety would yield sulfonic acids, while reduction would yield alcohols or thiols.

Scientific Research Applications

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanethioic S-acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the field of peptide synthesis due to the presence of the Fmoc protecting group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanethioic S-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed under basic conditions, allowing the compound to interact with its target. The thioic acid moiety can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid: Similar structure but lacks the thioic acid moiety.

    (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanethioic S-acid: Similar structure but contains a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of both the Fmoc protecting group and the thioic acid moiety in (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanethioic S-acid makes it unique compared to other similar compounds

Properties

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanethioic S-acid

InChI

InChI=1S/C20H21NO4S/c1-12(24-2)18(19(22)26)21-20(23)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,23)(H,22,26)/t12-,18+/m1/s1

InChI Key

QTGSYFRJGJIKKH-XIKOKIGWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC

Canonical SMILES

CC(C(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC

Origin of Product

United States

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